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The table below summarizes key effectiveness data from the Icatibant Outcome Survey (I0S), an ongoing

observational study. This data reflects real-world use of icatibant for treating acute Hereditary Angioedema

with C1 inhibitor deficiency (C1-INH-HAE) attacks [1] [2] [3].

Outcome Findings from the Real-World Registry .

Notes /| Subgroup Analysis
Measure (10S)
Overall Effective for the majority of HAE attacks; Effectiveness in a real-world setting

Effectiveness

Time to
Treatment (TTT)

Time to
Resolution
(TTR)

Attack Duration

one dose was sufficient for most attacks [3].

Median TTT varied significantly by country
(e.g., 0.0 hours in Germany vs. 4.4 hours in
France) [1].

Median TTR showed cross-country
variation: 3.0 hours in German patients vs.
12.0 hours in French patients [1].

Median attack duration was shorter with
earlier treatment: 4.3 hours in Germany vs.
18.5 hours in France [1] [2].

is comparable to efficacy
demonstrated in controlled clinical
trials [3].

Earlier treatment is strongly
associated with faster resolution and
shorter total attack duration [3].

German patients, who treated
attacks significantly earlier, also had
markedly shorter TTR [2].

The duration encompasses the time
from symptom onset to full
resolution.

© 2026 Smolecule. All rights reserved.

1/6

Tech Support


https://www.smolecule.com/products/s1768161?utm_src=pdf-body
https://www.smolecule.com/products/s1768161?utm_src=pdf-interest
https://www.smolecule.com/products/s1768161?utm_src=pdf-body
https://www.smolecule.com/products/s1768161?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5575527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6587717/
https://pubmed.ncbi.nlm.nih.gov/35861129/
https://pubmed.ncbi.nlm.nih.gov/35861129/
https://pubmed.ncbi.nlm.nih.gov/35861129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5575527/
https://pubmed.ncbi.nlm.nih.gov/35861129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5575527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6587717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5575527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6587717/
https://www.smolecule.com/products/s1768161?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Outcome Findings from the Real-World Registry .
Notes | Subgroup Analysis
Measure (10S)
Attack Severity A significantly lower proportion of attacks Suggests a potential link between
were reported as severe/very severe in very early treatment and the
Germany (38.7%) compared to other mitigation of attack severity.

countries (57.5%) [2].

Single-Injection  97.1% of attacks in German patients were The need for a second injection was
Success treated with one injection, a significantly uncommon.

higher proportion than the 91.6% in other

countries [2].

Key Experimental Protocols from Cited Studies

The findings in the summary tables are supported by several studies with distinct methodologies.

¢ Study 1: The Icatibant Outcome Survey (I0S) [1] [2] [3]

o Objective: To monitor the long-term safety and effectiveness of icatibant for acute HAE attacks
in a real-world setting.

o Design: International, prospective, observational study (NCT01034969).

o Patients: Adults with a laboratory-confirmed diagnosis of HAE types | or Il who were receiving
or were candidates for icatibant treatment.

o Data Collection: Physicians recorded data via electronic forms during routine patient visits.
Data on attack frequency, severity, and treatment outcomes (time to treatment, time to
resolution, attack duration) were collected prospectively, and retrospective data from the 12
months before enroliment were also included.

o Analysis: Descriptive and statistical analyses (e.g., mixed-model analysis of repeated
measures) were used to compare outcomes across different countries and patient subgroups.

e Study 2: Safety and Efficacy of Icatibant Self-Administration [4]

o Objective: To evaluate the feasibility, efficacy, and safety of icatibant self-administration by

patients.
o Design: Open-label, non-comparative, prospective study.
o Patients: Adults with HAE (types I, Il, or Ill) who had previously received at least one HCP-

administered icatibant injection.
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o Intervention: Patients were trained to self-administer a single 30 mg dose of icatibant
subcutaneously. They were provided with syringes for future attacks.

o Outcomes: Patients recorded the time of attack onset, injection, first symptom improvement,
and complete resolution. They also reported on the use of rescue medication and any adverse
events (notably injection site reactions).

Icatibant's Mechanism of Action and Associated
Signaling

The diagram below illustrates icatibant's primary therapeutic mechanism and a recently discovered
secondary pathway that explains its common side effects. Icatibant is a selective competitive antagonist of
the bradykinin B2 receptor, which is the primary driver of edema in HAE attacks [1] [4]. A 2025 study also
identified that icatibant acts as a balanced ligand for the MRGPRX2 receptor on human skin mast cells,

triggering degranulation and leading to injection site reactions [5] [6].
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Icatibant Molecular Mechanisms (2025)
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Key Insights for Research and Development

¢ Self-Administration is a Key Factor: Real-world data consistently shows that training patients to
self-administer icatibant facilitates earlier treatment, which is directly linked to dramatically improved
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outcomes, including faster resolution, shorter attack duration, and potentially less severe attacks [1]
[4] [3].

e Consider Cell-Specific Mechanisms: The finding that icatibant acts as a balanced ligand for
MRGPRX2 in primary human skin mast cells (triggering both G-protein and [3-arrestin pathways), in
contrast to its behavior in cell lines, highlights the importance of using physiologically relevant cell
models in preclinical research [5] [6].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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